molecular formula C29H31N3O3 B12453216 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B12453216
M. Wt: 469.6 g/mol
InChI Key: BORLEDPQQVWLDP-UHFFFAOYSA-N
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Description

1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of furan, indole, and cyclohexane moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent targeting the epidermal growth factor receptor (EGFR) .

Preparation Methods

The synthesis of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the furan and indole derivatives. The key steps include:

Chemical Reactions Analysis

1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with the epidermal growth factor receptor (EGFR). The compound binds to the EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of EGFR-overexpressing cancers .

Comparison with Similar Compounds

1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can be compared with other indole-based compounds that target EGFR. Similar compounds include:

The uniqueness of this compound lies in its specific combination of furan, indole, and cyclohexane moieties, which contribute to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-[furan-2-ylmethyl-[2-(1H-indol-2-yl)acetyl]amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C29H31N3O3/c1-21-10-3-5-13-25(21)31-28(34)29(15-7-2-8-16-29)32(20-24-12-9-17-35-24)27(33)19-23-18-22-11-4-6-14-26(22)30-23/h3-6,9-14,17-18,30H,2,7-8,15-16,19-20H2,1H3,(H,31,34)

InChI Key

BORLEDPQQVWLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CC4=CC5=CC=CC=C5N4

Origin of Product

United States

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